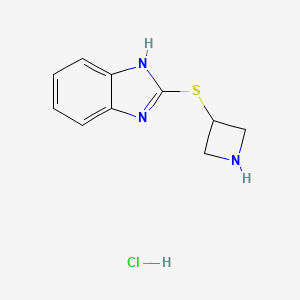

2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride

CAS No.: 1864072-65-0

Cat. No.: VC2586275

Molecular Formula: C10H12ClN3S

Molecular Weight: 241.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1864072-65-0 |

|---|---|

| Molecular Formula | C10H12ClN3S |

| Molecular Weight | 241.74 g/mol |

| IUPAC Name | 2-(azetidin-3-ylsulfanyl)-1H-benzimidazole;hydrochloride |

| Standard InChI | InChI=1S/C10H11N3S.ClH/c1-2-4-9-8(3-1)12-10(13-9)14-7-5-11-6-7;/h1-4,7,11H,5-6H2,(H,12,13);1H |

| Standard InChI Key | WKQRSPOXMCQTON-UHFFFAOYSA-N |

| SMILES | C1C(CN1)SC2=NC3=CC=CC=C3N2.Cl |

| Canonical SMILES | C1C(CN1)SC2=NC3=CC=CC=C3N2.Cl |

Introduction

Chemical Identity and Structural Properties

2-(Azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride is a synthetic organic compound belonging to the benzimidazole derivative class. Its structural architecture consists of a benzimidazole core linked to an azetidine ring via a sulfanyl (thioether) linkage, with the compound existing as a hydrochloride salt. The chemical features a four-membered azetidine ring, which introduces unique conformational constraints that potentially enhance selectivity in biological targets.

Chemical Identification Data

The comprehensive identification parameters for this compound are presented in Table 1.

Table 1: Chemical Identification Parameters of 2-(Azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride

| Parameter | Value |

|---|---|

| CAS No. | 1864072-65-0 |

| Molecular Formula | C10H12ClN3S |

| Molecular Weight | 241.74 g/mol |

| IUPAC Name | 2-(azetidin-3-ylsulfanyl)-1H-benzimidazole;hydrochloride |

| Standard InChI | InChI=1S/C10H11N3S.ClH/c1-2-4-9-8(3-1)12-10(13-9)14-7-5-11-6-7;/h1-4,7,11H,5-6H2,(H,12,13);1H |

| Standard InChIKey | WKQRSPOXMCQTON-UHFFFAOYSA-N |

| SMILES Notation | C1C(CN1)SC2=NC3=CC=CC=C3N2.Cl |

| PubChem Compound ID | 72716425 |

The compound's structural arrangement features several key elements that contribute to its chemical behavior and potential biological activity :

-

A benzimidazole core that provides a flat, aromatic system capable of π-π interactions

-

An azetidine ring connected via a sulfanyl linkage, introducing conformational flexibility

-

A hydrochloride salt formation that enhances water solubility

-

Multiple nitrogen atoms that can serve as hydrogen bond acceptors

Pharmacological Properties

The compound 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride represents a significant area of research interest due to its structural features that suggest diverse pharmacological potential. The pharmacological properties stem from both the benzimidazole core and the azetidine moiety connected via the sulfanyl linkage.

Antimicrobial Activity

Benzimidazole derivatives are widely recognized for their antimicrobial properties, and the inclusion of a sulfanyl group and azetidine ring potentially enhances this activity . While specific antimicrobial testing data for 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride is limited, related benzimidazole compounds have demonstrated efficacy against various bacterial strains.

Structurally similar benzimidazole derivatives have shown significant antimicrobial activity against:

-

Gram-positive bacteria (including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus)

-

Gram-negative bacteria (such as Escherichia coli)

-

Various fungal species

The antimicrobial mechanism likely involves inhibition of essential microbial enzymes or disruption of cell wall synthesis, though specific mechanisms for this particular compound require further investigation .

Anticancer Activities

The anticancer potential of benzimidazole derivatives is an active area of research. Compounds with structural similarities to 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride have demonstrated antiproliferative effects against various cancer cell lines .

Potential anticancer mechanisms may include:

-

Inhibition of kinase activities crucial for cancer cell proliferation

-

Induction of apoptosis in cancer cells

-

Disruption of microtubule dynamics

-

Inhibition of angiogenesis

Several benzimidazole derivatives containing halogen substitutions and heteroatom linkages have demonstrated notable cytotoxic activity against human cancer cell lines, including K-562 leukemia cells .

Structure-Activity Relationship Analysis

The pharmacological properties of 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride are influenced by its unique structural elements. Understanding the structure-activity relationships is crucial for optimizing its potential therapeutic applications.

Key Structural Features Affecting Activity

Several structural components contribute to the biological activity profile of this compound:

-

Benzimidazole Core: Provides a flat, heterocyclic system capable of interacting with various biological targets through hydrogen bonding and π-stacking interactions .

-

Sulfanyl Linkage: The thioether bridge introduces conformational flexibility and may enhance binding to specific protein targets. Sulfur atoms can also participate in unique interactions with protein residues.

-

Azetidine Ring: The four-membered nitrogen-containing ring introduces conformational constraints that can improve target selectivity and potentially enhance pharmacokinetic properties .

-

Hydrochloride Salt Formation: Improves water solubility and potentially enhances bioavailability compared to the free base form .

Comparative Activity with Structural Analogs

Table 2 presents a comparative analysis of 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride with structurally related compounds.

Table 2: Structural Comparison of 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride with Related Compounds

Applications and Current Research

The potential applications of 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride span several therapeutic areas, reflecting the diverse pharmacological properties of benzimidazole derivatives and compounds containing azetidine moieties.

Research Challenges and Opportunities

Several challenges and opportunities exist in the further development of 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride:

-

Optimization of Synthesis: Developing more efficient, scalable synthesis routes for this compound remains an important research goal .

-

Detailed Structure-Activity Studies: Further research into the relationship between structural modifications and biological activity could lead to more potent and selective derivatives.

-

Pharmacokinetic Profiling: Comprehensive studies of absorption, distribution, metabolism, excretion, and toxicity profiles are needed to advance this compound toward clinical applications.

-

Combination Therapy Investigations: Exploration of synergistic effects with established drugs could reveal new therapeutic strategies.

Limitations and Future Directions

Despite the promising pharmacological profile of 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride, several limitations need to be addressed through future research.

Current Research Limitations

The development of this compound faces several challenges:

-

Limited Specific Activity Data: While the compound's structural features suggest various biological activities, comprehensive screening against specific targets and pathogens is still needed.

-

Incomplete Pharmacokinetic Profile: Detailed information about the absorption, distribution, metabolism, and excretion of this compound remains to be fully elucidated.

-

Potential Toxicity Concerns: As with many drug candidates, comprehensive toxicity studies are required to establish safety profiles for various applications.

-

Synthetic Efficiency: Current synthetic routes may be complex and yield limited quantities, potentially hindering large-scale production .

Future Research Directions

Several promising research directions could advance our understanding and application of 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride:

-

Targeted Structural Modifications: Systematic modification of the azetidine ring, sulfanyl linkage, or benzimidazole core could yield derivatives with enhanced potency or selectivity.

-

Comprehensive Biological Screening: Expanded testing against diverse microbial strains, inflammatory mediators, and cancer cell lines would better define the activity spectrum.

-

Mechanism of Action Studies: Detailed investigations into the molecular mechanisms underlying observed biological activities would inform rational drug design efforts.

-

Improved Synthetic Methods: Development of more efficient, environmentally friendly synthetic routes would facilitate larger-scale production and further study.

-

Combination Therapy Investigations: Exploration of potential synergistic effects with established therapeutic agents could reveal new treatment strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume